Methyl 3-amino-5-iodothiophene-2-carboxylate hydrochloride
Overview
Description
Methyl 3-amino-5-iodothiophene-2-carboxylate hydrochloride is a chemical compound with the molecular formula C6H6INO2S·HCl. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-5-iodothiophene-2-carboxylate hydrochloride typically involves the iodination of a thiophene derivative followed by esterification and amination. One common method starts with the iodination of thiophene-2-carboxylic acid, followed by esterification with methanol to form methyl 5-iodothiophene-2-carboxylate. This intermediate is then subjected to amination to introduce the amino group at the 3-position, resulting in methyl 3-amino-5-iodothiophene-2-carboxylate. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5-iodothiophene-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate would produce a nitro compound .
Scientific Research Applications
Methyl 3-amino-5-iodothiophene-2-carboxylate hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It can be used as a probe to study biological processes involving thiophene derivatives.
Mechanism of Action
The mechanism of action of methyl 3-amino-5-iodothiophene-2-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the iodine atom and the amino group can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-iodothiophene-2-carboxylate: Lacks the amino group at the 3-position, which can affect its reactivity and applications.
3-Amino-5-iodothiophene-2-carboxylic acid: Similar structure but lacks the ester group, which can influence its solubility and reactivity.
Uniqueness
Methyl 3-amino-5-iodothiophene-2-carboxylate hydrochloride is unique due to the presence of both the iodine atom and the amino group, which confer distinct electronic and steric properties. These features make it a versatile intermediate for the synthesis of various complex molecules .
Properties
IUPAC Name |
methyl 3-amino-5-iodothiophene-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO2S.ClH/c1-10-6(9)5-3(8)2-4(7)11-5;/h2H,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKOCMFZWBQUHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)I)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClINO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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